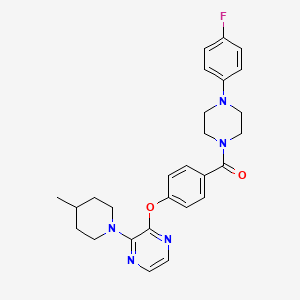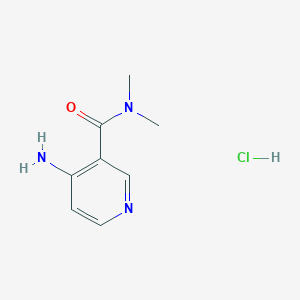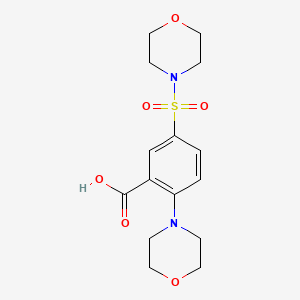amine CAS No. 15095-70-2](/img/structure/B2754059.png)
[2-(Dimethylamino)ethyl](2-phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Dimethylamino)ethylamine” is a chemical compound with the CAS Number: 15095-70-2 . It is used for research purposes.
Synthesis Analysis
While specific synthesis methods for “2-(Dimethylamino)ethylamine” were not found, related compounds have been synthesized using various methods. For instance, 2-dimethylaminoethyl chloride hydrochloride was synthesized using dimethylethanolamine as a raw material . Another study synthesized two diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT .Wissenschaftliche Forschungsanwendungen
Synthesis and Solution Properties
Research has focused on synthesizing and understanding the properties of polymers and copolymers derived from tertiary amine methacrylates, including 2-(dimethylamino)ethyl methacrylate (DMA). Studies by Bütün, Armes, and Billingham (2001) on group transfer polymerization of DMA and other tertiary amine methacrylates have produced near-monodisperse homopolymers and diblock copolymers, exploring their solubility and behavior in aqueous media. This research highlights the potential of these materials in creating stimuli-responsive polymers for various applications, such as drug delivery systems and smart coatings (Bütün, Armes, & Billingham, 2001).
Fluorescent Probes for Carbon Dioxide Detection
Wang et al. (2015) have developed novel fluorescent probes based on 1,2,5-triphenylpyrrole core containing tertiary amine moieties for the detection of low levels of carbon dioxide. These probes exhibit aggregation-enhanced emission features, highlighting the potential for real-time and quantitative detection of CO2 in various applications, including environmental monitoring and medical diagnostics (Wang et al., 2015).
Antibacterial Surfaces
Lee et al. (2004) have demonstrated the growth of antimicrobial polymers on surfaces using atom transfer radical polymerization (ATRP) of 2-(dimethylamino)ethyl methacrylate, followed by quaternization to produce surfaces with significant antibacterial activity. This approach offers a pathway to creating permanent, non-leaching antibacterial surfaces for healthcare applications (Lee et al., 2004).
Polyelectrolyte Block Copolymer Micelles
Research into the structure of pH-dependent polyelectrolyte block copolymer micelles, such as those formed from DMAEMA/DEAEMA copolymers, has been characterized using techniques like fluorescence spectroscopy and dynamic light scattering. These studies contribute to a deeper understanding of the behavior of block copolymer micelles in solution, which is crucial for their application in drug delivery and nanotechnology (Lee, Gast, Bütün, & Armes, 1999).
Stimulus-Responsive Materials
Investigations into the origin of thermosensitivity of poly[2-(dimethylamino)ethyl methacrylate] have shown how pH and temperature influence the conformational changes of these polymers. This research is instrumental in developing stimulus-responsive materials that can find applications in various fields, including biomedical engineering and smart materials (Liu et al., 2007).
The cited research demonstrates the diverse applications of "2-(Dimethylamino)ethylamine" and related compounds in creating advanced materials for environmental sensing, healthcare, and smart materials. The synthesis and manipulation of these compounds enable the development of novel materials with tailored properties for specific applications.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that the compound is used in the synthesis of block copolymers , suggesting that it may interact with various molecular structures depending on the specific application.
Mode of Action
It is known to be used in the synthesis of block copolymers . In this context, it is likely that the compound interacts with its targets through chemical reactions, leading to the formation of new bonds and structures.
Biochemical Pathways
It is known that the compound is used in the synthesis of block copolymers , which suggests that it may play a role in the polymerization processes.
Result of Action
It is known that the compound is used in the synthesis of block copolymers , suggesting that it may contribute to the formation of these complex structures.
Action Environment
It is known that the compound is used in the synthesis of block copolymers , which suggests that factors such as temperature, pH, and solvent composition may play a role in its action.
Eigenschaften
IUPAC Name |
N',N'-dimethyl-N-(2-phenylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-14(2)11-10-13-9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJBWYZFAIDFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)
![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2753978.png)

![N-((E)-2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B2753983.png)
![3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2753984.png)
![Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid](/img/structure/B2753986.png)
![N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2753988.png)







